N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide
Description
N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide is a brominated acetamide derivative featuring a benzoyl group at the 2-position of the 4-bromophenyl ring and a 2-bromophenylformamido substituent on the acetamide backbone. These analogues often exhibit diverse biological activities, including receptor agonism, enzyme inhibition, and anticancer effects, depending on substituent patterns .
Properties
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2O3/c23-15-10-11-19(17(12-15)21(28)14-6-2-1-3-7-14)26-20(27)13-25-22(29)16-8-4-5-9-18(16)24/h1-12H,13H2,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRBMSCLMKFQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. The compound features a complex structure that includes benzoyl and bromophenyl moieties, which may enhance its reactivity and interaction with biological targets.
Chemical Structure
- IUPAC Name : N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide
- Molecular Formula : C25H23BrN2O6
- CAS Number : [Not provided in the search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from brominated benzoyl derivatives. Key steps include:
- Bromination : Introduction of bromine atoms into the phenyl rings.
- Formamido Group Introduction : Coupling reactions to attach the formamido group.
- Final Coupling : Formation of the final compound through specific reaction conditions, often utilizing catalysts and controlled temperatures.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds were tested against various bacterial strains (both Gram-positive and Gram-negative) and showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| d1 | 0.22 | Antibacterial |
| d2 | 0.25 | Antibacterial |
| d6 | Not specified | Anticancer |
Anticancer Activity
The anticancer potential of similar compounds has also been explored using cell lines such as MCF7 (human breast adenocarcinoma):
- Sulforhodamine B (SRB) Assay : This assay revealed that certain derivatives exhibited strong cytotoxic effects against cancer cells, indicating their potential as therapeutic agents .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptor activity, influencing cellular signaling pathways.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated various derivatives for their antimicrobial efficacy using turbidimetric methods, confirming the presence of significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Screening :
Comparison with Similar Compounds
Receptor Agonism and Enzyme Inhibition
- FPR2 Agonists: Pyridazinone derivatives (e.g., Compound in ) with 4-bromophenyl and methoxybenzyl groups activate FPR2, inducing calcium mobilization in neutrophils. The benzoyl group in the target compound may similarly enhance receptor affinity due to π-π stacking .
- 17β-HSD2 Inhibition: Acetamides with phenethyl chains (Compound 13) exhibit potent inhibition (IC₅₀ < 1 μM) by engaging hydrophobic pockets in the enzyme’s active site. The target compound’s benzoyl group could mimic this interaction .
Anticancer Activity
- Quinazoline-sulfonyl derivatives (Compounds 38–40) demonstrate cytotoxicity against HCT-1 and MCF-7 cells via MTT assay. The bromophenyl and benzoyl groups in the target compound may similarly intercalate DNA or inhibit kinases .
Physicochemical and Crystallographic Insights
- Melting Points: Brominated acetamides with flexible aliphatic chains (e.g., Compound 30: 75°C) exhibit lower melting points than rigid aromatic derivatives (e.g., Compound 31: 84°C) .
- Bond-Length Variations: N-(4-Bromophenyl)acetamide shows subtle differences in C–N and C–Br bond lengths compared to chlorophenyl analogues, affecting solubility and crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
